1-Bromocyclopropanecarboxamide
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Overview
Description
1-Bromocyclopropanecarboxamide is a chemical compound with the molecular formula C4H6BrNO. It has a molecular weight of 164 and is solid in physical form . The IUPAC name for this compound is 1-bromocyclopropane-1-carboxamide .
Molecular Structure Analysis
The InChI code for 1-Bromocyclopropanecarboxamide is1S/C4H6BrNO/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Bromocyclopropanecarboxamide is a solid substance. It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Ethylene Inhibition in Agriculture
1-Bromocyclopropanecarboxamide and its derivatives play a significant role in ethylene inhibition, particularly in post-harvest agriculture. For example, 1-methylcyclopropene (1-MCP), a related compound, has been extensively studied for its ability to delay the yellowing of broccoli florets and inhibit enzyme activities associated with ethylene biosynthesis, thus extending the shelf life of agricultural products (Ma et al., 2009). Furthermore, the use of 1-MCP in various fruits and vegetables has shown promising results in improving maintenance of product quality by preventing ethylene effects (Blankenship & Dole, 2003).
Chemical Synthesis and Applications
In the field of chemical synthesis, 1-bromocyclopropanecarboxamide derivatives are valuable for constructing complex molecules. Research has shown efficient methods for the stereoselective synthesis of 1-aminocyclopropanecarboxylic acid derivatives, which have wide applications in pharmaceuticals and materials science (Zhou et al., 2011). Additionally, the synthesis of amino-substituted donor-acceptor cyclopropanes via formal nucleophilic displacement in bromocyclopropanes has been explored, enabling the creation of densely functionalized cyclopropylamine derivatives (Banning et al., 2013).
Asymmetric Electrochemical Synthesis
1-Bromocyclopropanecarboxamide derivatives have also been utilized in asymmetric electrochemical synthesis. Studies have shown the possibility of achieving notably optically active products from dibromide derivatives, indicating the potential for asymmetric synthesis in organic chemistry (Hazard et al., 1982).
Miscellaneous Applications
Other research applications of 1-bromocyclopropanecarboxamide derivatives include their use in the synthesis of chromones, which are important in the development of pharmaceuticals and natural products (Smith et al., 2017), and their role in the study of carbonic anhydrase isoenzymes, which are significant in medical research and drug development (Boztaş et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromocyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-4(1-2-4)3(6)7/h1-2H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWDXSFZQLTCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612672 |
Source
|
Record name | 1-Bromocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclopropanecarboxamide | |
CAS RN |
198758-97-3 |
Source
|
Record name | 1-Bromocyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromocyclopropane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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